Nybomycin

描述

尼博霉素是一种天然抗生素化合物,属于吡啶喹啉二酮家族。 它首次发现于 1955 年,由链霉菌属产生,该属是土壤细菌的一类,以其产生多种生物活性次级代谢产物的能力而闻名 . 尼博霉素因其独特的能力而引起了人们的极大兴趣,该能力可以对抗喹诺酮耐药细菌,使其成为对抗抗生素耐药性的一个有希望的候选药物 .

准备方法

合成路线和反应条件: 尼博霉素的合成涉及多个步骤,从吡啶喹啉二酮核的形成开始。 报道的一种强大的合成路线涉及使用一种可扩展且高效的方法来生产尼博霉素类似物 . 该过程通常包括以下步骤:

- 通过环化反应形成吡啶喹啉二酮核。

- 引入官能团以增强生物活性。

- 最终产物的纯化和表征。

工业生产方法: 尼博霉素的工业生产主要通过使用链霉菌菌株的发酵过程来实现。 发酵条件的优化,例如营养成分、pH、温度和通气,对于最大限度地提高产量至关重要 . 基因工程的进步也使得尼博霉素基因簇在其他微生物宿主中的异源表达成为可能,从而进一步提高了生产效率 .

化学反应分析

Nybomycin Interaction with Topoisomerases

This compound interacts with bacterial topoisomerases, enzymes essential for DNA replication and repair. This compound inhibits E. coli topoisomerases, including fluoroquinolone-sensitive (FQS) and fluoroquinolone-resistant (FQR) enzymes . this compound impacts topoisomerase activity by:

-

This compound leads to an increase in nicked DNA even at low concentrations . At higher concentrations, it leads to the appearance of linear DNA and complete inhibition of relaxation .

-

This compound inhibits the decatenation activity of topo IV at higher concentrations. At lower concentrations, the enzyme decatenates circles of kDNA, resulting in open circular or relaxed DNA .

Antibacterial Activity and Resistance

This compound's antibacterial activity has been studied in the context of fluoroquinolone resistance. This compound was effective against E. coli strains with the S83L GyrA mutation, which confers resistance to fluoroquinolones .

Minimum Inhibitory Concentration (MIC) Values for this compound and Other Antibiotics

| Compound | MIC (μg/ml) for indicated GyrA mutation |

|---|---|

| None | |

| This compound (NYB) | 2.5 |

| Ciprofloxacin (CIP) | 0.01 |

| Levofloxacin (LVX) | 0.02 |

| Erythromycin (ERY) | 4 |

| Chloramphenicol (CHL) | 0.5 |

| Ampicillin (AMP) | 2 |

-

MIC values for this compound were not in agreement with the concept of a reverse antibiotic. While ciprofloxacin was much less active against resistant S83L and D87Y mutants, no increase in this compound activity was observed for the S83L mutant .

-

This compound had slightly lower potency against cells with the D87Y GyrA variant .

Role of DnmT Enzyme

The Fe(II)/α-ketoglutarate-dependent dioxygenase (Fe/αKGD) DnmT is shown to display unexpected functions to also catalyze the decomposition of the 4-oxazoline ring and the N-demethylation, thereby converting deoxythis compound back to prethis compound, to putatively serve as a manner to control the intracellular yield of deoxythis compound .

科学研究应用

尼博霉素具有广泛的科学研究应用,包括:

作用机制

尼博霉素通过靶向细菌DNA旋转酶发挥作用,该酶对DNA复制至关重要。 它特异性地抑制在喹诺酮耐药细菌中发现的DNA旋转酶的突变形式,从而恢复其对喹诺酮类抗生素的敏感性 .

相似化合物的比较

尼博霉素因其“反向抗生素”效应而独一无二,这使其与其他抗生素区别开来。类似化合物包括:

脱氧尼博霉素: 尼博霉素的类似物,对喹诺酮耐药细菌具有相似的活性.

氟喹诺酮类: 一类以DNA旋转酶为靶点的抗生素,但由于抗药性突变,它们通常变得无效.

红霉素类: 具有抗真菌和抗菌活性的化合物,在结构上与尼博霉素相关.

尼博霉素靶向耐药细菌的能力及其合成修饰的潜力使其成为对抗抗生素耐药性的持续斗争中的一种宝贵化合物。

生物活性

Nybomycin is a naturally occurring antibiotic produced by certain strains of Streptomyces, particularly isolated from the carpenter ant Camponotus vagus. It has garnered significant attention due to its unique biological activities, particularly against antibiotic-resistant bacteria and its potential applications in treating various infections.

This compound operates primarily by inhibiting topoisomerases, which are essential enzymes involved in DNA replication and transcription. Specifically, it targets the following:

- E. coli Topoisomerase IV : this compound effectively inhibits this enzyme, which is crucial for bacterial DNA replication.

- Human Topoisomerase IIα : This inhibition may explain the cytotoxic effects observed in various human cancer and normal cell lines .

Comparative Efficacy Against Resistant Strains

This compound has been classified as a "reverse antibiotic," showing effectiveness against fluoroquinolone-resistant strains of Staphylococcus aureus and E. coli. Unlike traditional antibiotics, which often lose efficacy against resistant strains, this compound maintains its activity even when faced with mutations such as S83L or D87Y in gyrase .

Minimum Inhibitory Concentration (MIC) Values

A study measuring the MIC values of this compound against various bacterial strains revealed:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Wild-type E. coli | 2 |

| S83L mutant E. coli | 2 |

| D87Y mutant E. coli | 4 |

| S. aureus (resistant) | 8 |

These results indicate that this compound retains substantial activity against resistant mutants, demonstrating its potential as a therapeutic agent .

Case Studies

- Infections Caused by Mycobacterium tuberculosis : this compound has shown promising results against dormant forms of M. tuberculosis, suggesting it could be beneficial in treating latent tuberculosis infections .

- Community-Acquired Meningitis : In a cohort study examining beta-hemolytic streptococci, this compound's activity was noted against strains involved in meningitis cases, highlighting its broad-spectrum capabilities .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of this compound has revealed that modifications to its chemical structure can enhance its antibacterial properties. For instance, synthetic analogues have been developed to improve selectivity and potency against resistant bacteria while minimizing toxicity to human cells .

常见问题

Basic Research Questions

Q. What analytical techniques are essential for determining the structural differences among nybomycin derivatives (e.g., this compound B, C, D)?

this compound derivatives are characterized using a combination of nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and UV spectroscopy. For example, this compound B (C₁₆H₁₂N₂O₅) and this compound D (C₁₆H₁₆N₂O₃) exhibit distinct UV absorption maxima (273–379 nm vs. 290–376 nm) and molecular ion peaks ([M + H]⁺ at 313.0 vs. 285.1) . NMR analysis, including ¹H, ¹³C, and HSQC, resolves structural variations at key positions like C-4 and N-9, where methyl or hydroxyl substitutions differentiate derivatives .

Q. How are this compound compounds isolated and purified from microbial sources?

Large-scale fermentation (e.g., 10 L cultures of Streptomyces sp. AD-3-6) followed by solvent extraction and iterative chromatography (silica gel, Sephadex LH-20, and C18 HPLC) yields purified nybomycins. Yields vary significantly; for instance, this compound D is isolated at 0.3 mg/L, while this compound B is obtained at 1.5 mg/L . DMSO is typically used as a solvent control in bioactivity assays .

Q. What standardized assays evaluate this compound’s antimicrobial and cytotoxic activities?

- Antimicrobial activity : Tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) using agar diffusion or microdilution assays. This compound D shows moderate activity against S. aureus (MIC ~8 µg/mL) but weak efficacy against Gram-negative strains .

- Cytotoxicity : Assessed via MTT assays on cancer cell lines (e.g., A549 lung cancer, PC3 prostate cancer). Deoxynyboquinone (a this compound-related metabolite) exhibits potent cytotoxicity (IC₅₀ ~2 µM) by inhibiting 4E-BP1 phosphorylation, a marker of cap-dependent translation .

Advanced Research Questions

Q. How can contradictory bioactivity data between this compound derivatives (e.g., cytotoxicity vs. antimicrobial potency) be reconciled?

Structural modifications critically influence bioactivity. For example, this compound D’s C-4 hydroxyl group enhances cancer cell cytotoxicity (IC₅₀ ~10 µM) but reduces antimicrobial efficacy, whereas rubromycins (e.g., γ-rubromycin) lack cytotoxicity but show strong antifungal activity due to their polyketide backbone . Mechanistic studies (e.g., Western blotting for 4E-BP1 phosphorylation) clarify pathway-specific effects, while comparative genomics identifies biosynthetic gene clusters responsible for functional divergence .

Q. What experimental strategies validate this compound’s proposed mechanism against fluoroquinolone-resistant bacteria?

this compound acts as a "reverse antibiotic" by targeting both wild-type and fluoroquinolone-resistant DNA gyrase (topoisomerase II) in Gram-negative bacteria. In vitro assays using E. coli strains with gyrA mutations (e.g., S83L, D87N) confirm this compound’s inhibition of DNA supercoiling at IC₅₀ values comparable to ciprofloxacin (~1–5 µM). Crystallography or molecular docking further elucidates binding interactions with the ATPase domain of gyrase .

Q. How can heterologous expression of this compound biosynthetic gene clusters address yield limitations in natural isolates?

The 36-kb this compound gene cluster (e.g., nybA, nybR) from Streptomyces albus subsp. chlorinus is cloned into BAC vectors (e.g., 4M14, 6M11) and expressed in heterologous hosts like S. lividans. Comparative metabolomics (LC-MS/MS) confirms this compound production, while gene knockout studies (e.g., nybL) identify rate-limiting steps in biosynthesis. Yield improvements (e.g., 2.5 mg/L for this compound vs. 0.3 mg/L for this compound D) are achieved via promoter engineering .

Q. What methodologies resolve discrepancies in proposed this compound biosynthetic pathways?

Isotopic labeling (¹³C-acetate or ¹⁵N-ammonium) traces precursor incorporation into the aminoanthranilic acid core. Comparative analysis of new metabolites (e.g., this compound B–D) revises earlier pathways; for instance, the discovery of deoxynyboquinone (5) suggests a bifurcated pathway where methylation and oxidation compete at C-4 . CRISPR-Cas9-mediated gene editing in Streptomyces sp. AD-3-6 validates enzymatic roles (e.g., methyltransferases in C-4 modification) .

Q. Methodological Guidance

Q. How should researchers design dose-response experiments for this compound’s dual antiviral and anticancer activities?

Use orthogonal assays to differentiate mechanisms:

- Antiviral : Plaque reduction assays (e.g., influenza A/H1N1) with this compound doses ranging 0.1–100 µM.

- Anticancer : Clonogenic survival assays (e.g., HCT116 colon cancer) paired with ROS detection probes (e.g., DCFH-DA) to link cytotoxicity to oxidative stress . Include controls for off-target effects (e.g., siRNA knockdown of 4E-BP1) .

Q. What statistical approaches address variability in this compound bioactivity data across independent studies?

Apply meta-analysis tools (e.g., RevMan) to aggregate IC₅₀ values from multiple studies, adjusting for heterogeneity via random-effects models. Sensitivity analyses exclude outliers (e.g., unusually high MICs due to solvent/DMSO interference). For in vivo studies (e.g., axolotl tail regeneration), linear mixed models account for individual variability .

属性

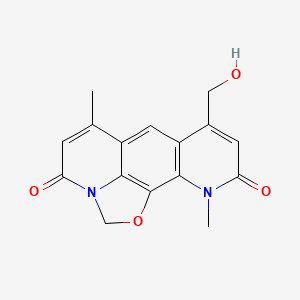

IUPAC Name |

6-(hydroxymethyl)-3,10-dimethyl-15-oxa-3,13-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2(7),5,8,10-pentaene-4,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-8-3-13(21)18-7-22-16-14-11(5-10(8)15(16)18)9(6-19)4-12(20)17(14)2/h3-5,19H,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKMUGCUFXWTNSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2COC3=C2C1=CC4=C3N(C(=O)C=C4CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40949186 | |

| Record name | 8-(Hydroxymethyl)-6,11-dimethyl-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(11H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26326-47-6, 30408-30-1 | |

| Record name | 8-(Hydroxymethyl)-6,11-dimethyl-4H-(1,3)oxazolo(5,4,3-ij)pyrido(3,2-g)quinoline-4,10(11H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026326476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nybomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030408301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nybomycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=613948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-(Hydroxymethyl)-6,11-dimethyl-2H,4H-[1,3]oxazolo[5,4,3-ij]pyrido[3,2-g]quinoline-4,10(11H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40949186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NYBOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NLB430F005 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。